molecular formula C24H26N4O5 B2880704 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-14-9

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2880704
CAS RN: 892272-14-9
M. Wt: 450.495
InChI Key: KAHKTMSFPDPQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Hypotensive Agents : A study focused on the synthesis of quinazoline dione derivatives to evaluate their hypotensive activities, demonstrating significant activity in relaxing blood vessels. The 2-(1-piperidinyl)ethyl compound showed activity approximately 23 times more potent than papaverine, indicating the potential for developing new cardiovascular drugs (Eguchi et al., 1991).

  • Antitumor Agents : Novel quinazoline derivatives containing piperazine moieties were synthesized and showed potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. This suggests their potential as leads for the development of new antitumor medications (Li et al., 2020).

  • Anticancer Agents : Another study synthesized novel quinazolinone derivatives with substituted quinoxalindione, evaluating their cytotoxic activity against MCF-7 and HeLa cell lines. The compounds displayed significant cytotoxic activity, highlighting their potential in anticancer drug development (Poorirani et al., 2018).

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone, integrating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings suggest their potential as new therapeutic agents for inflammatory and pain conditions (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : A study on the synthesis and antimicrobial activities of substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b]quinazoline–1,10(4H)–diones showed promising antibacterial and antifungal activities. This suggests the potential for these compounds to be developed into new antimicrobial drugs (Vidule, 2011).

properties

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-16(29)17-3-6-19(7-4-17)26-9-11-27(12-10-26)22(30)18-5-8-20-21(15-18)25-24(32)28(23(20)31)13-14-33-2/h3-8,15H,9-14H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKTMSFPDPQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

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